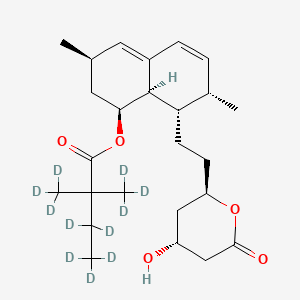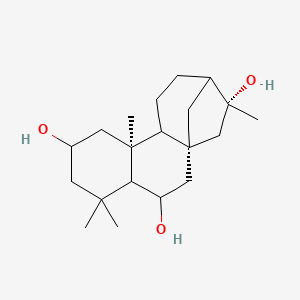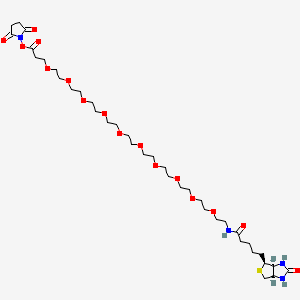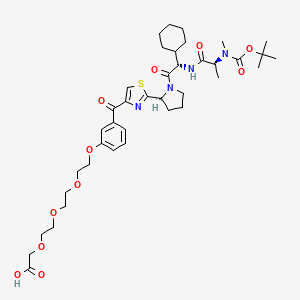
Dhodh-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhodh-IN-3 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment and immune modulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dhodh-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of tert-butyl N-tert-butoxycarbonyl-N-(2-formyl-4-methyl-3-pyridyl)carbamate as a starting material, which undergoes a series of reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This often includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Dhodh-IN-3 primarily undergoes redox reactions due to its role in inhibiting DHODH. It can also participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3), and various solvents like dichloromethane (DCM) and ethanol (EtOH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield orotate derivatives, while substitution reactions can produce various functionalized analogs .
Wissenschaftliche Forschungsanwendungen
Dhodh-IN-3 has a wide range of scientific research applications:
Cancer Treatment: It has shown promise in treating various cancers, including prostate cancer and acute myeloid leukemia, by inhibiting DHODH and disrupting pyrimidine biosynthesis
Immune Modulation: This compound enhances the efficacy of immune checkpoint blockade therapies by increasing cancer cell antigen presentation.
Antiviral Activity: It has demonstrated broad-spectrum antiviral effects against RNA viruses, including influenza A virus, Zika virus, and SARS-CoV-2.
Neurological Disorders:
Wirkmechanismus
Dhodh-IN-3 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the fourth step of the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells . Additionally, this compound can modulate mitochondrial function and ferroptosis, a form of regulated cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brequinar: Another DHODH inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Leflunomide: A clinically approved DHODH inhibitor used primarily for treating rheumatoid arthritis.
Teriflunomide: An active metabolite of leflunomide, used in the treatment of multiple sclerosis.
Uniqueness
Dhodh-IN-3 stands out due to its high potency and specificity for DHODH, making it a promising candidate for combination therapies in cancer treatment and immune modulation .
Eigenschaften
Molekularformel |
C17H13ClN2O2 |
|---|---|
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
(Z)-N-(2-chloro-4-phenylphenyl)-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-11(21)14(10-19)17(22)20-16-8-7-13(9-15(16)18)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,20,22)/b14-11- |
InChI-Schlüssel |
OVZOHAXVUVNPQF-KAMYIIQDSA-N |
Isomerische SMILES |
C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)/O |
Kanonische SMILES |
CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)
![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)








![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)
